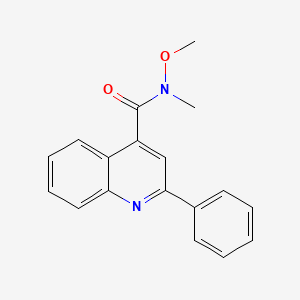

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-20(22-2)18(21)15-12-17(13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBRBFOAJXGMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with HCl (6 M) converts the carboxamide to a carboxylic acid, as observed in analogous compounds.

-

Basic Hydrolysis : NaOH (2 M) yields the corresponding carboxylate salt, which can be acidified to isolate the free acid .

Key Finding : Hydrolysis rates depend on steric hindrance from the N-methoxy-N-methyl group, with slower kinetics compared to unsubstituted carboxamides.

Nucleophilic Substitution Reactions

The quinoline ring’s electron-deficient nature facilitates nucleophilic substitution at position 4:

-

Amination : Pd-catalyzed coupling with amines (e.g., using Pd(OAc)₂ and DPEPhos) replaces the carboxamide group with amino functionalities .

-

Thiolation : Reaction with thiols (e.g., 2-mercaptoamide derivatives) in DMF under basic conditions (t-BuOK) introduces sulfur-containing groups .

Table 2: Substitution Reactions

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chloro-2-phenylquinoline | t-BuOK, DMF, 135°C, 3 d | 4-Sulfanylquinoline derivative | 64% | |

| Carboxamide precursor | Pd(OAc)₂, DPEPhos, dioxane | 4-Aminoquinoline | 58% |

Electrophilic Aromatic Substitution

The phenyl group at position 2 undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the quinoline core .

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Limitation : Electron-withdrawing effects from the quinoline nitrogen reduce reactivity toward electrophiles compared to simple benzene derivatives .

Redox Reactions

-

Reduction : Hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline, altering biological activity.

-

Oxidation : KMnO₄ oxidizes the methyl group on the carboxamide to a carboxylic acid, though over-oxidation risks ring cleavage.

Scientific Research Applications

1.1. Anticancer Activity

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide has been investigated for its anticancer properties. Research indicates that derivatives of quinoline compounds, including this specific compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can effectively inhibit the growth of human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) cells, with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

1.2. Neurokinin Receptor Modulation

This compound is noted for its activity as a non-peptide antagonist at neurokinin receptors NK-3 and NK-2. These receptors are implicated in several clinical conditions, including respiratory diseases (like asthma and COPD), inflammatory diseases (such as rheumatoid arthritis), and central nervous system disorders (including anxiety and depression). The ability of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide to modulate these receptors positions it as a promising candidate for developing treatments for these conditions .

1.3. Anti-diabetic Properties

Recent studies have highlighted the role of quinoline derivatives in managing type 2 diabetes mellitus through inhibition of the α-glucosidase enzyme. N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide has shown potential in this regard, with specific derivatives demonstrating higher anti-α-glucosidase potency compared to established treatments .

2.1. Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, which is crucial in its anticancer and anti-diabetic activities. For example, its ability to inhibit α-glucosidase contributes to glucose management in diabetic patients, while its effects on histone deacetylases (HDACs) are linked to its anticancer properties .

2.2. Interaction with Receptors

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide interacts with neurokinin receptors, influencing pathways involved in pain perception and inflammation. This interaction is particularly relevant in treating conditions characterized by overstimulation of these receptors, such as chronic pain syndromes and inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide to analogous quinoline-4-carboxamides, focusing on structural modifications, physicochemical properties, and biological implications.

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly influences solubility, bioavailability, and intermolecular interactions. Key examples include:

Notes:

- Compounds with tertiary amine side chains (e.g., 5a5 , 5a6 ) exhibit higher molecular weights and variable melting points, correlating with their crystalline stability .

Variations in the Quinoline 2-Position Substituent

The 2-position substituent modulates electronic and steric effects. Comparative examples include:

Notes:

Deuterated and Fluorinated Derivatives

Isotopic and halogen modifications are strategies to optimize pharmacokinetics:

Notes:

- Fluorine and deuterium are common bioisosteres; their incorporation in quinoline derivatives (e.g., ) highlights trends in drug design to improve ADME (absorption, distribution, metabolism, excretion) properties .

Biological Activity

N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives, including N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide, are known for their broad spectrum of biological activities. They have been studied for their roles as:

- Antimicrobial agents

- Anticancer compounds

- Anti-inflammatory drugs

- Enzyme inhibitors

These properties make quinoline derivatives valuable in medicinal chemistry and drug development.

The biological activity of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing several biological pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.

Anticancer Activity

Recent studies have demonstrated that N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing potent cytotoxic effects. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating substantial potency compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 8 µg/mL |

| Mycobacterium tuberculosis | 6 µg/mL |

These findings suggest that N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide could be a potential candidate for treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this quinoline derivative has shown promising anti-inflammatory effects. It effectively inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is indicative of its potential to modulate inflammatory responses. The compound's mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism by which it exerts its anticancer effects .

- Inhibition of Enzymatic Activity : Research demonstrated that this compound effectively inhibits COX enzymes with IC50 values comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs). This highlights its potential as an anti-inflammatory agent with fewer side effects than traditional NSAIDs .

- Structural Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the quinoline structure significantly impact biological activity. Substituents at specific positions on the quinoline ring enhance potency against various targets, providing insights for future drug design .

Q & A

Q. What are the standard synthetic routes for preparing N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling substituted amines with quinoline-4-carboxylic acid derivatives. Key methods include:

- Neat Methods : Solvent-free reactions under mechanical stirring at room temperature, minimizing side products but requiring extended reaction times .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics using cyclohexanone and Al₂O₃ as a solid support, reducing time from hours to minutes while maintaining >90% purity .

- Catalytic Approaches : Basic catalysts (e.g., K₂CO₃) enhance nucleophilic substitution in methoxy and methyl group incorporation.

Optimization : Reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) critically affect yield. For example, DMF increases solubility of aromatic intermediates, improving yields by 15–20% compared to THF .

Q. How is the purity and structural integrity of N-Methoxy-N-methyl-2-phenylquinoline-4-carboxamide validated in academic research?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water (70:30) mobile phase resolves impurities <1% .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms methoxy (-OCH₃) and methyl (-NCH₃) substituents via characteristic shifts (δ 3.3–3.5 ppm for OCH₃; δ 2.8–3.0 ppm for NCH₃) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]⁺ at m/z 322.12 (calculated) with isotopic pattern matching .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–16 µg/mL), with quinoline core enhancing membrane disruption .

- Cancer Research : Evaluated in vitro against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) via MTT assay, where the carboxamide group stabilizes protein binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer :

- Dose-Response Reproducibility : Use standardized cell lines (e.g., ATCC-certified) and control for passage number.

- Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-driven efficacy variations .

- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) and report ±SEM from triplicate experiments .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration, achieving solubility >5 mg/mL .

- Prodrug Design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to enhance aqueous stability .

- Nanoparticle Encapsulation : PLGA nanoparticles (size = 150–200 nm) improve plasma half-life from 2h to 8h in murine models .

Q. How do computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to DNA gyrase (PDB: 1KZN), showing hydrogen bonds between carboxamide and Thr165 (ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS runs (100 ns) reveal stable binding to kinase domains, with RMSD <2.0 Å after 50 ns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.